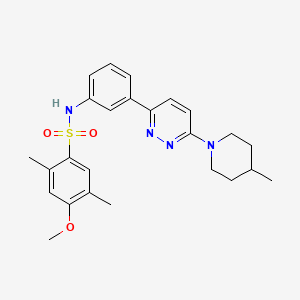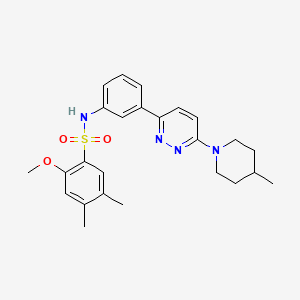
Benzyl-methyl-piperidin-2-ylmethyl-amine
Übersicht
Beschreibung
Benzyl-methyl-piperidin-2-ylmethyl-amine, also known as BMMA, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the piperidine family, which are known for their diverse range of biological activities. BMMA has been shown to have a unique mechanism of action, making it a promising candidate for further research.
Wirkmechanismus
Benzyl-methyl-piperidin-2-ylmethyl-amine selectively binds to the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the uptake of dopamine, Benzyl-methyl-piperidin-2-ylmethyl-amine increases the concentration of dopamine in the synapse, leading to enhanced neurotransmission. This mechanism of action is similar to that of other drugs used to treat disorders such as attention deficit hyperactivity disorder (ADHD) and Parkinson's disease.
Biochemical and Physiological Effects:
Benzyl-methyl-piperidin-2-ylmethyl-amine has been shown to have a number of biochemical and physiological effects. In animal studies, Benzyl-methyl-piperidin-2-ylmethyl-amine has been shown to increase locomotor activity, indicating that it enhances dopamine neurotransmission. Benzyl-methyl-piperidin-2-ylmethyl-amine has also been shown to increase the release of dopamine in the striatum, a brain region involved in reward and motivation. These effects suggest that Benzyl-methyl-piperidin-2-ylmethyl-amine may have therapeutic potential for disorders involving dopamine dysregulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Benzyl-methyl-piperidin-2-ylmethyl-amine in lab experiments is its selectivity for the dopamine transporter, which allows for precise manipulation of dopamine neurotransmission. However, Benzyl-methyl-piperidin-2-ylmethyl-amine has a relatively short half-life and may require frequent dosing to maintain its effects. Additionally, Benzyl-methyl-piperidin-2-ylmethyl-amine may have off-target effects on other neurotransmitter systems, which could complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research involving Benzyl-methyl-piperidin-2-ylmethyl-amine. One area of interest is the use of Benzyl-methyl-piperidin-2-ylmethyl-amine in animal models of dopamine-related disorders, such as ADHD and Parkinson's disease. Benzyl-methyl-piperidin-2-ylmethyl-amine could also be used to study the role of dopamine in reward processing and addiction. Additionally, further optimization of Benzyl-methyl-piperidin-2-ylmethyl-amine synthesis and dosing could improve its utility as a research tool.
Wissenschaftliche Forschungsanwendungen
Benzyl-methyl-piperidin-2-ylmethyl-amine has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to selectively inhibit the uptake of dopamine, a neurotransmitter involved in the regulation of movement, motivation, and reward. This makes Benzyl-methyl-piperidin-2-ylmethyl-amine a useful tool for studying the role of dopamine in various physiological and pathological conditions.
Eigenschaften
IUPAC Name |
N-benzyl-N-methyl-1-piperidin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-16(11-13-7-3-2-4-8-13)12-14-9-5-6-10-15-14/h2-4,7-8,14-15H,5-6,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUKMLXFIHYODW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCN1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-methyl-piperidin-2-ylmethyl-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]-4-phenoxybenzenesulfonamide](/img/structure/B3297645.png)

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-2-methanesulfonylbenzamide](/img/structure/B3297656.png)
![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-4-methanesulfonylbenzamide](/img/structure/B3297663.png)




